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(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol

Ames mutagenicity Salmonella typhimurium TA100 metabolic activation

CAS 145627-69-6 designates (3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol, a synthetic trans-3,4-dihydrodiol metabolite of the cyclopenta[a]phenanthrene (CPP) polycyclic aromatic hydrocarbon class. This compound belongs to a series of bay-region-substituted CPPs that have been extensively characterised as mechanistically informative carcinogen probes.

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 145627-69-6
Cat. No. B13737103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol
CAS145627-69-6
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC2)C3=C1C4=C(C=C3)C(C(C=C4)O)O
InChIInChI=1S/C18H18O2/c1-10-9-11-3-2-4-12(11)13-5-6-15-14(17(10)13)7-8-16(19)18(15)20/h5-9,16,18-20H,2-4H2,1H3/t16-,18-/m1/s1
InChIKeyHHXHJJOIZGRSCE-SJLPKXTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

145627-69-6 – (3R,4R)-11-Methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol: Procurement-Relevant Identity and Class


CAS 145627-69-6 designates (3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol, a synthetic trans-3,4-dihydrodiol metabolite of the cyclopenta[a]phenanthrene (CPP) polycyclic aromatic hydrocarbon class [1]. This compound belongs to a series of bay-region-substituted CPPs that have been extensively characterised as mechanistically informative carcinogen probes. Unlike generic steroids or estradiol derivatives, the CPP scaffold features a fused cyclopentadiene D-ring whose saturation state and bay-region substitution pattern directly dictate genotoxic potency. The (3R,4R) stereochemistry of the vicinal diol is critical because it mimics the proximal metabolite formed by microsomal epoxide hydrolase-mediated hydrolysis of the corresponding 3,4-epoxide, placing this compound at the centre of the metabolic activation cascade that governs DNA-adduct formation and mutagenic outcome [1][2].

Why 145627-69-6 Cannot Be Replaced by Generic Estradiol Diols or Unsubstituted Cyclopenta[a]phenanthrene Analogs


Cyclopenta[a]phenanthrene derivatives exhibit extreme structure–activity divergence driven by the position of the bay-region substituent and the oxidation state of the A-ring. The 11-methyl group is not a passive hydrophobic tag; it introduces steric crowding in the bay region that distorts the polycyclic framework, alters the conformational preference of the proximate diol-epoxide, and ultimately governs both the efficiency of DNA adduct formation and the persistence of DNA lesions [1][2]. The unsubstituted parent hydrocarbon and its 12-methyl isomer fail to produce tumours in mouse skin models despite forming 3,4-dihydrodiol metabolites, whereas the 11-methyl congener is a potent complete carcinogen [3]. Furthermore, CYP-mediated metabolic oxidation is regio- and stereoselective: the 1-methyl isomer cannot generate a 3,4-dihydrodiol at all, instead diverting metabolism toward phenolic pathways that are detoxifying [2]. Consequently, a researcher who substitutes the 11-methyl-3,4-diol with a non-methylated or regioisomeric diol will interrogate a different metabolic branch, obtain divergent mutagenicity readouts, and may entirely miss the DNA-repair evasion phenotype that distinguishes the 11-methyl adducts. These are not potency differences that can be compensated by adjusting dose; they represent qualitative mechanistic bifurcations.

145627-69-6 Quantitative Differentiation Evidence: Comparator-Based Mutagenicity, DNA Binding, and Structural Data


Ames Mutagenicity of the 11-Methyl-3,4-diol Versus the Non-Methylated 3,4-diol and Parent Hydrocarbons

In the Ames test with Salmonella typhimurium TA100, the 11-methyl-3,4-diol (the target compound) was more strongly mutagenic than the corresponding non-methylated trans-3,4-dihydroxy-3,4,16,17-tetrahydro-15H-cyclopenta[a]phenanthrene, and both diols exhibited markedly higher mutagenicity than their parent hydrocarbons. All compounds required microsomal activation to express their mutagenic potential, consistent with the metabolic activation sequence: hydrocarbons → 3,4-diols → 3,4-diol-1,2-epoxides [1]. The 3,4-diols were described as 'more strongly' mutagenic than the hydrocarbons, and the four corresponding diol-epoxides were 'much more potent mutagens, even in the absence of activation' [1].

Ames mutagenicity Salmonella typhimurium TA100 metabolic activation proximate carcinogen

In Vivo Tumour Initiation: 11-Methyl Derivative Is Active Whereas Unsubstituted Parent Is Inactive

Baker et al. (1992) directly compared 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one (the 17-keto precursor of the target 3,4-diol) with its non-methylated parent compound in Skh/HR-1 hairless mice. Only the 11-methyl derivative was active as a cancer initiator, and only the 11-methyl derivative induced a statistically significant increase in micronuclei in epidermal keratinocytes over the dose range 10–100 nmol [1]. The non-methylated parent was inactive as a tumour initiator despite being mutagenic in vitro, highlighting that in vitro mutagenicity alone does not predict in vivo carcinogenicity within this chemical series [1].

tumour initiation mouse skin carcinogenesis micronucleus induction Skh/HR-1 hairless mice

DNA Binding Selectivity: 11-Methyl Versus 12-Methyl Regioisomer and Unsubstituted Parent

Russell et al. (1985) quantified covalent DNA binding for the 11-methyl-17-ketone precursor versus its 12-methyl isomer and the unsubstituted parent ketone. After microsomal activation in vitro, the 11-methyl compound bound to DNA at 1595 μmol/mol DNA phosphorus, approximately 6.3-fold higher than the 12-methyl isomer (254 μmol/mol DNA phosphorus) [1]. In mouse skin in vivo (48 h after topical application of 1000 nmol), DNA binding levels were 458, 155, and 19 μmol/mol DNA phosphorus for the 11-methyl, 12-methyl, and unsubstituted compounds respectively [1]. Critically, DNA adducts from the 11-methyl compound persisted with a half-life indistinguishable from normal DNA turnover (6–7 days), whereas 12-methyl adducts were actively repaired with a 3.5-day half-life [1].

DNA covalent binding mouse skin DNA microsomal activation DNA adduct persistence

Metabolic Fate Determines Carcinogenicity: 11-Methyl-3,4-diol Is the Proximate Carcinogen in the Active Series

A comparative in vitro metabolism study of five CPP 17-ketones demonstrated that all five compounds were oxidised at the A-ring to yield 3,4-dihydrodiols, with the critical exception of the 1-methyl isomer, which failed to produce this metabolite and instead generated phenolic derivatives [1]. The authors explicitly state: 'Previous work has established that for the 11-methyl-17-ketone, the 3,4-dihydrodiol is the proximate carcinogen' [1]. Thus, the target compound (the 11-methyl-3,4-diol) occupies a unique metabolic node: it is the first isolable genotoxic intermediate on the pathway to the ultimate carcinogenic diol-epoxide species, whereas regioisomeric methyl substitutions either shunt metabolism toward detoxifying phenols (1-methyl) or produce a 3,4-diol that does not lead to tumour formation (unsubstituted, 12-methyl) [1][2].

metabolic activation 3,4-dihydrodiol proximate carcinogen cytochrome P450 regioselective oxidation

Bay-Region Structural Distortion: 11-Methyl Versus 11-Methoxy and 11-Ethyl Substituents

X-ray crystallographic analyses of seven CPP 17-ketone derivatives revealed that the 11-methyl group causes substantially greater out-of-plane distortion in the bay region compared with 11-methoxy or 11-ethyl substituents [1]. The methyl group at C(11) introduces steric interactions that distort the benzo rings, and computer modelling indicates that this steric crowding interacts with the bay-region epoxide oxygen in the activated diol-epoxide, potentially forcing one diol-epoxide conformer to predominate [1]. This conformational locking mechanism is proposed to account for the unique biological potency of 11-methyl-substituted CPPs relative to their 11-methoxy and 11-ethyl congeners [1].

X-ray crystallography bay-region distortion steric effects diol-epoxide conformation

Mitochondrial DNA Preferential Binding: 11-Methyl-17-ketone Among Reference Carcinogens

In a study comparing the subcellular DNA-binding preference of several polycyclic aromatic carcinogens, 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one (the 17-keto precursor of the target 3,4-diol) bound to mitochondrial DNA 50–500 times more extensively than to nuclear DNA in mouse embryo cells, a property shared with benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene [1]. This preferential mitochondrial DNA targeting is a class-level characteristic of potent bay-region carcinogens and distinguishes the 11-methyl CPP series from less potent or non-carcinogenic PAHs.

mitochondrial DNA nuclear DNA covalent binding mouse embryo cells

145627-69-6: Evidence-Backed Research Application Scenarios for Scientific Procurement


Proximate Carcinogen Standard for DNA Adductomics and Adduct Repair Kinetics

The target compound is the direct metabolic precursor to the ultimate DNA-binding diol-epoxide species in the 11-methyl CPP carcinogenic pathway [5]. As established by Russell et al. (1985), 11-methyl-derived DNA adducts evade active repair with a t₁/₂ of 6–7 days, in contrast to the 3.5-day half-life of 12-methyl adducts [4]. Laboratories conducting ³²P-postlabelling, LC-MS/MS adductomics, or DNA repair kinetics studies require the authentic (3R,4R)-11-methyl-3,4-diol as a synthetic standard to generate reference adducts, calibrate analytical methods, and distinguish persistent 11-methyl lesions from repairable regioisomeric adducts [4].

Metabolic Activation Studies Requiring a Defined Proximate Carcinogen Substrate

Coombs et al. (1985) established that the 3,4-dihydrodiol is the proximate carcinogen for the 11-methyl-17-ketone series, and that regioisomeric methyl substitutions (e.g., 1-methyl) fail to generate this metabolite at all [5]. Investigators studying CYP1A1/1B1-mediated bioactivation, epoxide hydrolase kinetics, or the metabolic competition between diol formation and phenolic detoxification can use the target compound as a defined substrate to bypass the variable upstream oxidation steps and directly interrogate the diol-to-diol-epoxide conversion that determines genotoxic outcome [5].

Bay-Region Carcinogen SAR and Computational Chemistry Model Building

The X-ray crystallographic data from Kashino et al. (1986) demonstrate that the 11-methyl group uniquely distorts the bay-region geometry relative to 11-methoxy and 11-ethyl substituents, and that this distortion enforces diol-epoxide conformer selectivity [5]. Computational chemists building QSAR models, molecular dynamics simulations of DNA intercalation, or DFT calculations of epoxide ring-opening energetics require the (3R,4R) stereochemistry of the target compound to correctly parameterise the steric and electronic contributions of the 11-methyl substituent [5].

Mitochondrial Genotoxicity and Preferential mtDNA Damage Models

Backer and Weinstein (1980) demonstrated that 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one preferentially binds mitochondrial DNA at 50–500 times the level of nuclear DNA [5]. Since the 3,4-diol is the obligate proximate metabolite that ultimately generates the DNA-reactive species, researchers studying mitochondrial DNA damage, mtDNA repair deficiency in cancer, or mitochondrial dysfunction caused by environmental carcinogens can employ the target compound as a pathway-authentic probe that recapitulates the mitochondrial targeting phenotype [5].

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